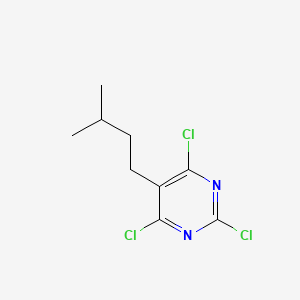
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a 3-methylbutyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction proceeds through the formation of intermediate compounds, which are further chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride and chlorine.
化学反应分析
Types of Reactions
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives, where one or more chlorine atoms are replaced by the nucleophile.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dechlorinated products.
科学研究应用
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially less bioactive.
2,4,6-Trifluoropyrimidine: Contains fluorine atoms instead of chlorine, leading to different reactivity and biological properties.
Uniqueness
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine is unique due to the presence of both chlorine atoms and a hydrophobic 3-methylbutyl group. This combination enhances its reactivity in nucleophilic substitution reactions and its potential bioactivity in medicinal chemistry applications.
属性
CAS 编号 |
14077-69-1 |
|---|---|
分子式 |
C9H11Cl3N2 |
分子量 |
253.6 g/mol |
IUPAC 名称 |
2,4,6-trichloro-5-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H11Cl3N2/c1-5(2)3-4-6-7(10)13-9(12)14-8(6)11/h5H,3-4H2,1-2H3 |
InChI 键 |
YLMRYOCDUSEBFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=C(N=C(N=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


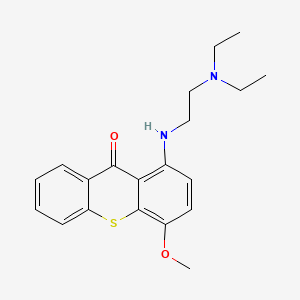
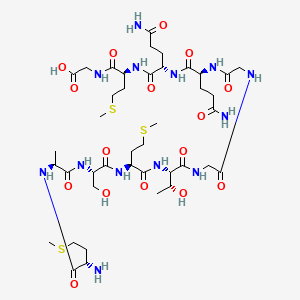
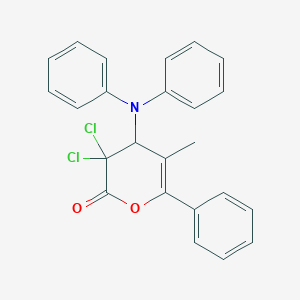
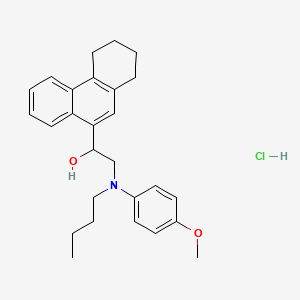
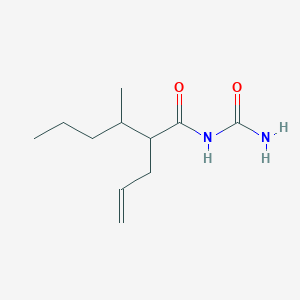
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
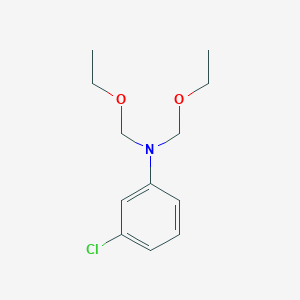
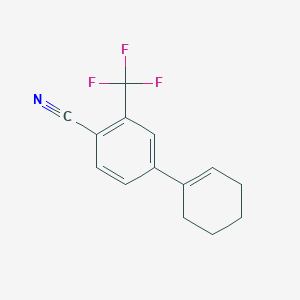
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
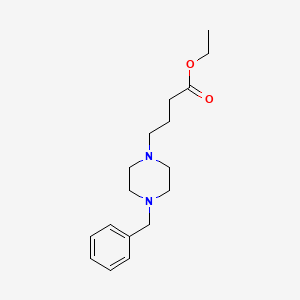


![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
